2-(Quinolin-2-yloxy)acetic acid
Description
2-(Quinolin-2-yloxy)acetic acid is a quinoline-derived compound featuring an acetic acid moiety linked via an oxygen atom at the 2-position of the quinoline ring. The acetic acid group enhances solubility and enables interactions with biological targets through hydrogen bonding or ionic interactions .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-quinolin-2-yloxyacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) |
InChI Key |
VBLMSFZRJXYEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yloxy)acetic acid typically involves the reaction of quinoline derivatives with chloroacetic acid or its esters. One common method includes the following steps:
Starting Material: Quinoline is used as the starting material.
Reaction with Chloroacetic Acid: Quinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of 2-(Quinolin-2-yloxy)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Quinolin-2-yloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yloxy)acetic acid involves its interaction with specific molecular targets within cells. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Positional Isomerism: The position of the acetic acid group (e.g., 2- vs. 7- or 8-substitution) significantly impacts electronic distribution and binding affinity. For example, 2-(quinolin-7-yl)acetic acid has a lower logP (1.86) compared to its 2-substituted analogue, suggesting better solubility .
- Hybrid Structures : Compounds like BAY x1005 and benzimidazole hybrids exhibit enhanced pharmacological profiles due to synergistic interactions between multiple functional groups .
Comparison with Analogues
Key Observations :
Enzyme Inhibition and Cytotoxicity
Key Observations :
- BAY x1005 demonstrates ~10-fold higher potency than MK-886 in leukotriene inhibition, attributed to its cyclopentyl and methoxyphenyl groups .
- Acetamide derivatives () show promise in tuberculosis treatment due to strong binding to catalase-peroxidase enzymes .
Physicochemical Properties
Key Observations :
- Carboxylic acid derivatives (e.g., 2-(quinolin-2-yloxy)acetic acid) generally exhibit moderate solubility, while carbamoyl or ester variants () show improved solubility due to hydrogen-bonding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
